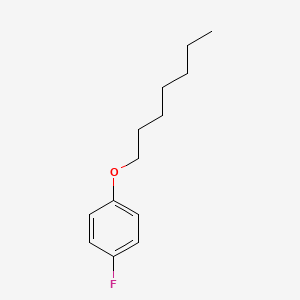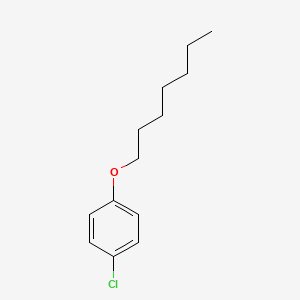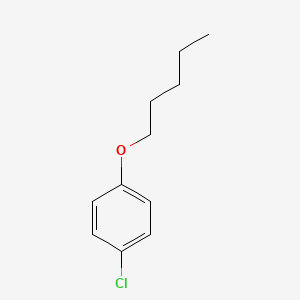
2,4-Dimethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, where two methyl groups are substituted at the 2nd and 4th positions, and a carboxylic acid group is attached to the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivation: The starting material, cyclohexane, undergoes a series of reactions to introduce the methyl groups at the 2nd and 4th positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and an aluminum chloride catalyst.
Carboxylation: The introduction of the carboxylic acid group at the 1st position can be done through a carboxylation reaction. One common method is the carbonation of the corresponding Grignard reagent, which is prepared by reacting the cyclohexane derivative with magnesium in the presence of dry ether, followed by carbonation with carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized catalytic processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2,4-Dimethylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can participate in substitution reactions, such as halogenation, where a halogen atom replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclohexane derivatives.
科学研究应用
2,4-Dimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The methyl groups can affect the compound’s hydrophobicity and steric properties, impacting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the methyl groups, making it less sterically hindered.
2-Methylcyclohexane-1-carboxylic acid: Contains only one methyl group, resulting in different chemical and physical properties.
4-Methylcyclohexane-1-carboxylic acid: Similar to 2-Methylcyclohexane-1-carboxylic acid but with the methyl group at a different position.
属性
IUPAC Name |
2,4-dimethylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(9(10)11)7(2)5-6/h6-8H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRAMNZKGBLPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
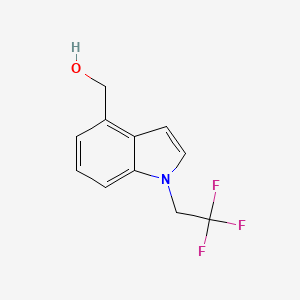
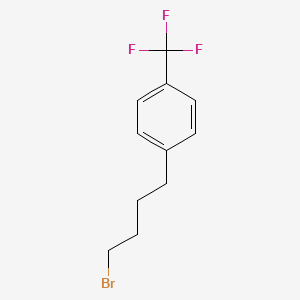
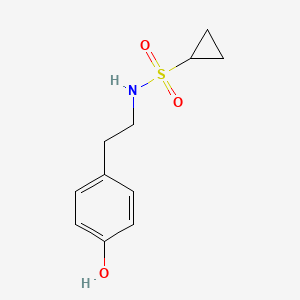
![1-[3-(n-Pentylthio)phenyl]ethanol](/img/structure/B7894577.png)
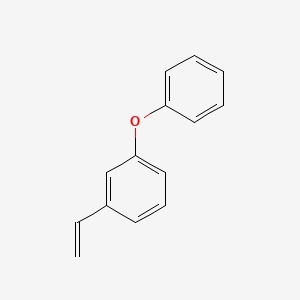
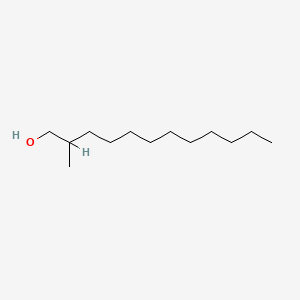
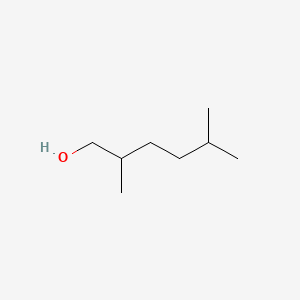
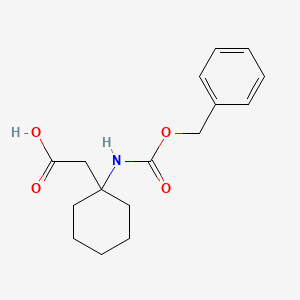

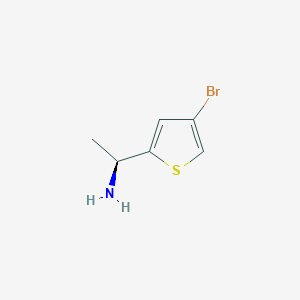
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanol](/img/structure/B7894607.png)
